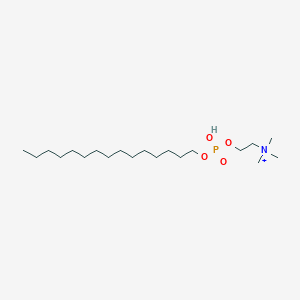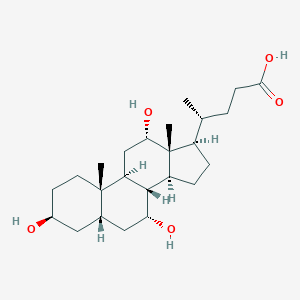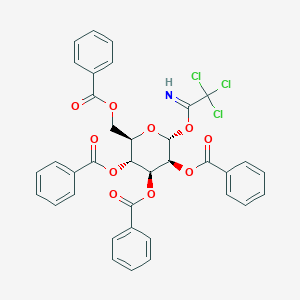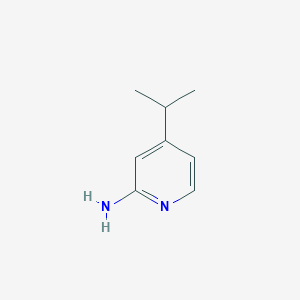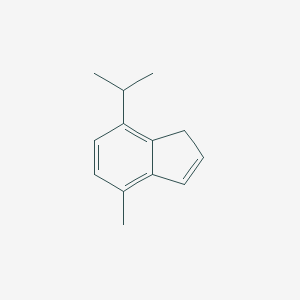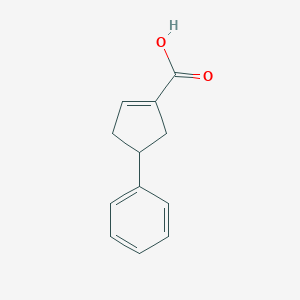
4-Phenylcyclopent-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylcyclopent-1-ene-1-carboxylic acid (PCCA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PCCA is a cyclic unsaturated carboxylic acid that is synthesized through various methods, including the Diels-Alder reaction and the Friedel-Crafts reaction.
Mecanismo De Acción
The exact mechanism of action of 4-Phenylcyclopent-1-ene-1-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the growth and replication of bacteria and fungi. 4-Phenylcyclopent-1-ene-1-carboxylic acid may also work by disrupting the cell membrane of microorganisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
4-Phenylcyclopent-1-ene-1-carboxylic acid has been found to have minimal toxicity in animal studies. However, more research is needed to determine its potential toxicity in humans. 4-Phenylcyclopent-1-ene-1-carboxylic acid has been found to have significant antimicrobial activity against a wide range of bacteria and fungi, including both Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Phenylcyclopent-1-ene-1-carboxylic acid in lab experiments is its high purity and stability. 4-Phenylcyclopent-1-ene-1-carboxylic acid is also readily available and relatively inexpensive. However, one of the limitations of using 4-Phenylcyclopent-1-ene-1-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain applications.
Direcciones Futuras
There are several potential avenues for future research on 4-Phenylcyclopent-1-ene-1-carboxylic acid. One area of interest is the development of new antibiotics and antifungal agents based on the structure of 4-Phenylcyclopent-1-ene-1-carboxylic acid. Another area of interest is the development of new materials, such as polymers and coatings, based on the properties of 4-Phenylcyclopent-1-ene-1-carboxylic acid. Additionally, more research is needed to determine the potential toxicity of 4-Phenylcyclopent-1-ene-1-carboxylic acid in humans and to explore its potential use in other areas of scientific research.
Métodos De Síntesis
The Diels-Alder reaction is a commonly used method for the synthesis of 4-Phenylcyclopent-1-ene-1-carboxylic acid. This reaction involves the reaction of a diene with a dienophile to form a cyclic compound. The Friedel-Crafts reaction is another method for the synthesis of 4-Phenylcyclopent-1-ene-1-carboxylic acid, which involves the reaction of an arene with an acyl chloride in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
4-Phenylcyclopent-1-ene-1-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 4-Phenylcyclopent-1-ene-1-carboxylic acid has also been studied for its potential use in the development of new materials, including polymers and coatings.
Propiedades
Número CAS |
142038-49-1 |
|---|---|
Nombre del producto |
4-Phenylcyclopent-1-ene-1-carboxylic acid |
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
4-phenylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,7,10H,6,8H2,(H,13,14) |
Clave InChI |
RDSQPFKHHCXEMK-UHFFFAOYSA-N |
SMILES |
C1C=C(CC1C2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1C=C(CC1C2=CC=CC=C2)C(=O)O |
Sinónimos |
1-Cyclopentene-1-carboxylic acid, 4-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



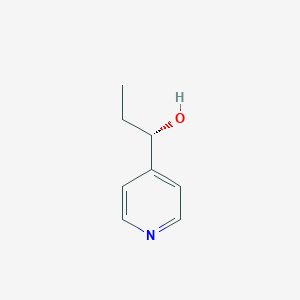
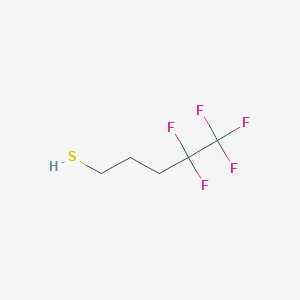

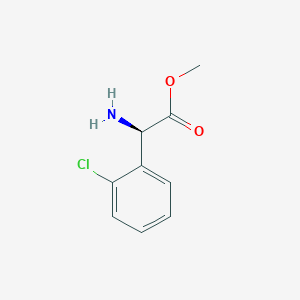
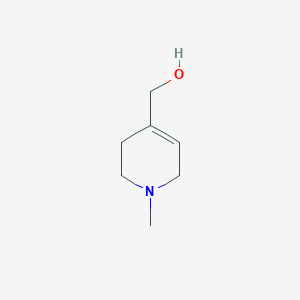
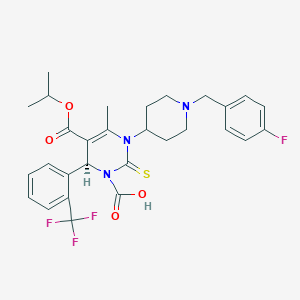
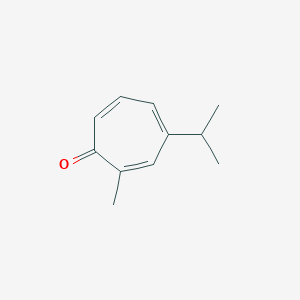
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)
